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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
(trimethylsilyloxy)propene (CAS No. 1833-53-0), a pivotal silyl enol ether in organic synthesis.
[1] As a stable and versatile enolate equivalent, understanding its structural characterization
through modern spectroscopic techniques is paramount for its effective utilization in research
and development, particularly in the synthesis of complex organic molecules and active
pharmaceutical ingredients. This document delves into the nuclear magnetic resonance (*H
and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data of 2-
(trimethylsilyloxy)propene, offering not only the spectral data itself but also the rationale behind
the experimental methodologies and the interpretation of the results. The protocols detailed
herein are designed to be self-validating, ensuring reproducibility and reliability for scientists in
the field.

Introduction: The Significance of 2-
(trimethylsilyloxy)propene
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2-(trimethylsilyloxy)propene, also known as (isopropenyloxy)trimethylsilane or acetone enol
trimethylsilyl ether, is a member of the silyl enol ether class of organic compounds. These
compounds are indispensable reagents in modern organic chemistry, serving as key
intermediates in a wide array of carbon-carbon bond-forming reactions.[2] Their utility stems
from their ability to act as nucleophiles in reactions such as aldol additions, Michael additions,
and alkylations, offering a regiochemically controlled and stable alternative to traditional
enolates.[3]

The trimethylsilyl group plays a crucial role in the stability and reactivity of the enol ether. The
strong silicon-oxygen bond makes the molecule isolable and purifiable by standard laboratory
techniques, a distinct advantage over transiently generated enolates.[2] The choice of the
trimethylsilyl group is deliberate; its relatively small steric footprint and the well-understood
reactivity of the silicon-oxygen bond allow for its facile cleavage under specific reaction
conditions to unmask the reactive enolate.

A thorough spectroscopic characterization of 2-(trimethylsilyloxy)propene is therefore not
merely an academic exercise but a critical necessity for ensuring its purity, confirming its
structure, and predicting its reactivity in complex synthetic pathways. This guide provides the
essential spectroscopic data and the logic behind its acquisition and interpretation.

Molecular Structure and Properties:

Property Value Source
Molecular Formula CeH140Si [4]
Molecular Weight 130.26 g/mol [4]

CAS Number 1833-53-0

Boiling Point 93-95 °C [5]
Density 0.78 g/mL at 25 °C

Diagram of the Molecular Structure of 2-(trimethylsilyloxy)propene:

Caption: Molecular structure of 2-(trimethylsilyloxy)propene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. For 2-(trimethylsilyloxy)propene, both *H and 3C NMR provide unambiguous
evidence for its structure.

'H NMR Spectroscopy

Expertise & Experience: The choice of deuterochloroform (CDClIs) as the solvent is standard for
many organic molecules due to its excellent solubilizing properties and the presence of a
residual proton signal that can be used for spectral calibration.[6] Tetramethylsilane (TMS) is
used as the internal standard (0 ppm) because of its chemical inertness and its single, sharp
resonance peak that does not overlap with most organic signals.[6] A 400 MHz spectrometer
provides sufficient resolution to distinguish between the closely spaced signals of the vinyl
protons.

1H NMR Data (400 MHz, CDCls):[1]

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
4.06 Singlet 1H =CHz2 (vinyl proton)
4.05 Singlet 1H =CH: (vinyl proton)
1.77 Singlet 3H -CHs (methyl protons)
) -Si(CHs)3
0.21 Singlet 9H

(trimethylsilyl protons)

Interpretation:

e The two singlets at & 4.06 and 4.05 ppm, each integrating to one proton, are characteristic of
the two geminal vinylic protons (=CHz). Their distinct chemical shifts, though very close,
indicate they are diastereotopic.

e The singlet at d 1.77 ppm, integrating to three protons, corresponds to the methyl group
attached to the double bond.
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» The upfield singlet at d 0.21 ppm, with an integration of nine protons, is the characteristic
signal for the nine equivalent protons of the trimethylsilyl (-Si(CHs)s) group. The high electron
density around the silicon atom shields these protons, causing them to resonate at a high
field.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(trimethylsilyloxy)propene in ~0.6
mL of CDCIs containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz NMR spectrometer.

» Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio.

» Data Processing: Process the free induction decay (FID) with an exponential multiplication
(line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct
the spectrum.

o Referencing: Calibrate the chemical shift scale using the TMS signal at O ppm.

Diagram of *H NMR Acquisition Workflow:

Sample Preparation Data Acquisition Data Processing
[D\sso\ve sample in CDCI3 with TMS)—»Gransfer to NMR tube 400 MHz NMR Specuomezechwe FID Fourier Transform & Phaslna—bGaselme checucH:{eterence 0 TMS (0 pme

Click to download full resolution via product page

Caption: Workflow for acquiring a *H NMR spectrum.

13C NMR Spectroscopy

Expertise & Experience: Similar to *H NMR, CDCls is the preferred solvent. The 3C NMR
spectrum provides information about the carbon skeleton of the molecule. While direct
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experimental data for 2-(trimethylsilyloxy)propene is not readily available in public databases,
data from the closely related isopropoxytrimethylsilane can be used to predict the approximate
chemical shifts.[7]

Predicted 13C NMR Data (based on isopropoxytrimethylsilane and general chemical shift

trends):
Chemical Shift (6, ppm) Assighment
~155 C=CH:z (quaternary carbon)
~85 =CHz2 (vinylic carbon)
~20 -CHs (methyl carbon)
~0 -Si(CHs)s (trimethylsilyl carbons)

Interpretation:

o The downfield signal around 155 ppm is expected for the quaternary carbon of the enol
ether, which is deshielded by the adjacent oxygen atom.

e The vinylic =CH:z carbon is expected to appear around 85 ppm.
o The methyl carbon attached to the double bond should resonate around 20 ppm.

e The three equivalent carbons of the trimethylsilyl group are highly shielded and will appear
far upfield, close to O ppm.

Experimental Protocol: 3C NMR Spectroscopy
o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.
e Instrument Setup: Use a 100 MHz (for a 400 MHz *H instrument) NMR spectrometer.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum to obtain singlets for all
carbon signals. A larger number of scans will be required compared to *H NMR due to the
lower natural abundance of the 13C isotope.
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» Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2
Hz). Phase and baseline correct the spectrum.

» Referencing: Calibrate the chemical shift scale using the CDCIs solvent peak at 77.16 ppm.

[8]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key
functional groups in a molecule. For a liquid sample like 2-(trimethylsilyloxy)propene, the
spectrum can be conveniently acquired as a neat thin film between salt plates (e.g., NaCl or
KBr). The key diagnostic peaks for a silyl enol ether are the C=C stretching and the Si-O-C
stretching vibrations.

Characteristic IR Absorption Bands:

Wavenumber (cm—?) Intensity Assignment

~3090 Medium =C-H stretch (vinylic)

~2960 Strong C-H stretch (aliphatic)

~1645 Strong C=C stretch (enol ether)
~1250 Strong Si-CHs symmetric deformation
~1190 Strong Si-O-C stretch

~845 Strong Si-C stretch

Interpretation:

e The presence of a strong band around 1645 cm~1 is highly indicative of the C=C double
bond of the enol ether. This is a key diagnostic peak.

e The strong absorption at approximately 1190 cm~1 is characteristic of the Si-O-C linkage.

e The strong bands at ~1250 cm~! and ~845 cm~! are characteristic of the trimethylsilyl group.
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e The C-H stretching vibrations above and below 3000 cm~1 distinguish between the vinylic
and aliphatic protons, respectively.

Experimental Protocol: FT-IR Spectroscopy

o Sample Preparation: Place one drop of neat 2-(trimethylsilyloxy)propene on a clean, dry
NacCl or KBr salt plate. Place a second salt plate on top and gently rotate to create a thin,
uniform film.

e Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, acquire the
sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Electron lonization (El) mass spectrometry is a common technique for
the analysis of volatile organic compounds. The high energy of the electron beam (typically 70
eV) causes extensive fragmentation of the molecule, providing a characteristic "fingerprint" that
is useful for structural elucidation. The fragmentation patterns of trimethylsilyl ethers are well-
documented and are invaluable for interpreting the mass spectrum of 2-
(trimethylsilyloxy)propene.[9][10]

Predicted Mass Spectrum Fragmentation:

m/z Proposed Fragment
130 [M]* (Molecular ion)
115 [M - CHs]*

73 [Si(CH3)3]*

59 [CH3Si(0)=CH2]*
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Interpretation:

e Molecular lon ([M]*, m/z 130): The presence of the molecular ion peak confirms the
molecular weight of the compound.

e [M - CHs]* (m/z 115): A very common fragmentation pathway for trimethylsilyl compounds is
the loss of a methyl radical from the silicon atom, leading to a stable silicon-containing
cation. This is often the base peak in the spectrum.

e [Si(CHs)s3]* (m/z 73): This prominent peak corresponds to the trimethylsilyl cation and is a
hallmark of compounds containing this group.

e [CHsSi(0O)=CHz]* (m/z 59): This fragment can arise from rearrangement and fragmentation
of the molecular ion.

Diagram of Key Mass Spectrometry Fragmentation Pathways:

[CeH140SI]*
m/z = 130

- «CHs - «OC(CH3)=CH:

[CsH110Si]* [Si(CH3)s]*
m/z =115 m/z =73

Click to download full resolution via product page

Caption: Major fragmentation pathways for 2-(trimethylsilyloxy)propene in EI-MS.
Experimental Protocol: Electron lonization Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 2-(trimethylsilyloxy)propene in a volatile
solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer, often via a gas
chromatography (GC-MS) interface.

« lonization: Use a standard electron ionization source with an electron energy of 70 eV.
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e Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-
flight mass analyzer.

» Data Acquisition and Processing: The instrument software will record the mass-to-charge
ratio and relative abundance of the ions to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide—H NMR, 3C NMR, IR, and MS—provide a
comprehensive and self-consistent characterization of 2-(trimethylsilyloxy)propene. Each
technique offers a unique and complementary piece of structural information, and together they
allow for the unambiguous identification and purity assessment of this important synthetic
intermediate. The detailed protocols and interpretations are intended to empower researchers,
scientists, and drug development professionals to confidently utilize and characterize 2-
(trimethylsilyloxy)propene in their synthetic endeavors, ensuring the integrity and success of
their research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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